2-Carbamoyl-3-nitrobenzoic acid (CAS: 77326-45-5) is a highly regiopure, structurally rigid monoamide derivative of 3-nitrophthalic acid that serves as a critical building block in advanced organic synthesis. In industrial and pharmaceutical manufacturing, it is primarily procured as the direct, regiochemically exact precursor to 2-amino-3-nitrobenzoic acid via the Hofmann rearrangement [1]. By providing a pre-differentiated amide-acid motif, this compound bypasses the notoriously difficult regioselective ammonolysis of upstream precursors, making it an essential, time-saving intermediate for the synthesis of benzimidazole-4-carboxamides, PARP inhibitors, and complex isoindoline therapeutics[2].
Buyers often consider starting syntheses further upstream using cheaper generic substitutes like 3-nitrophthalic anhydride or 3-nitrophthalic acid, but this substitution introduces severe process bottlenecks. Ring-opening of 3-nitrophthalic anhydride with ammonia inherently produces a difficult-to-separate mixture of 2-carbamoyl-3-nitrobenzoic acid and its 6-nitro regioisomer due to competing nucleophilic attack at the C1 and C2 carbonyls [1]. If a buyer opts for the generic anhydride, they must invest in rigorous, low-yielding recrystallization to isolate the correct isomer, which drives up labor and solvent costs. Failure to achieve absolute regiochemical purity at this stage results in downstream contamination during the Hofmann rearrangement, yielding mixed amino-nitrobenzoic acids that ruin the synthesis of target APIs and require expensive chromatographic rescue [2].
Direct procurement of 2-carbamoyl-3-nitrobenzoic acid guarantees >97% regiochemical purity, whereas the crude ammonolysis of 3-nitrophthalic anhydride typically yields a mixture that requires extensive recrystallization, dropping the step-yield to approximately 68%[1].
| Evidence Dimension | Regiochemical Purity and Step-Yield |
| Target Compound Data | >97% pure 2-carbamoyl-3-nitrobenzoic acid (direct procurement) |
| Comparator Or Baseline | Crude ammonolysis of 3-nitrophthalic anhydride (~68% yield of target isomer after recrystallization) |
| Quantified Difference | Recovers ~30% yield loss and eliminates the need for complex regioisomer separation. |
| Conditions | Ammonolysis of 3-nitrophthalic anhydride in THF/NH4OH vs. direct procurement of the pre-separated isomer. |
Direct procurement prevents the carry-over of the 6-nitro regioisomer into subsequent Hofmann rearrangements, ensuring high-purity API synthesis.
Utilizing 2-carbamoyl-3-nitrobenzoic acid allows for a 1-step conversion to 2-amino-3-nitrobenzoic acid via alkaline hypobromite (KOBr/NaOH), bypassing the 3-step sequence (dehydration, ammonolysis, rearrangement) required when starting from 3-nitrophthalic acid [1].
| Evidence Dimension | Synthetic Step Reduction to 2-Amino-3-nitrobenzoic acid |
| Target Compound Data | 1-step conversion (via KOBr/NaOH) |
| Comparator Or Baseline | 3-nitrophthalic acid (3 steps: dehydration, ammonolysis, Hofmann) |
| Quantified Difference | Reduces the synthetic sequence to the target aniline by 2 full steps. |
| Conditions | Standard laboratory synthesis of 2,3-diaminobenzoic acid derivatives. |
Streamlines the production of 2,3-diaminobenzoic acid derivatives, which are essential for PARP inhibitor libraries.
As a stable amide-acid solid, 2-carbamoyl-3-nitrobenzoic acid is non-hygroscopic under standard conditions, whereas its upstream comparator, 3-nitrophthalic anhydride, is highly moisture-sensitive and rapidly hydrolyzes back to the diacid upon atmospheric exposure [1].
| Evidence Dimension | Moisture Sensitivity and Storage Stability |
| Target Compound Data | Stable solid, non-hygroscopic under standard conditions |
| Comparator Or Baseline | 3-nitrophthalic anhydride (moisture-sensitive, hydrolyzes back to 3-nitrophthalic acid) |
| Quantified Difference | Extends shelf-life and eliminates the need for inert-gas storage or pre-reaction dehydration. |
| Conditions | Standard laboratory storage and bulk manufacturing handling. |
Reduces specialized handling costs and prevents stoichiometric errors caused by partially hydrolyzed starting materials.
The pre-differentiated mono-amide structure of 2-carbamoyl-3-nitrobenzoic acid ensures 100% chemoselectivity during the Hofmann rearrangement, yielding strictly the mono-amine mono-acid product, whereas attempting to use 3-nitrophthalamide results in mixed diamines or requires complex partial hydrolysis [1].
| Evidence Dimension | Functional Group Discrimination |
| Target Compound Data | Yields strictly 2-amino-3-nitrobenzoic acid (single amine, single carboxylic acid) |
| Comparator Or Baseline | 3-nitrophthalamide (diamide precursor, yields mixed diamines) |
| Quantified Difference | Ensures 100% chemoselectivity for the mono-amine mono-acid product. |
| Conditions | Alkaline hypobromite (Hofmann) conditions. |
Provides a precise, reliable route to the anthranilic acid motif without over-reaction or the need for protecting groups.
2-Carbamoyl-3-nitrobenzoic acid is the ideal starting point for synthesizing 2,3-diaminobenzoic acid, a critical building block for 2-arylbenzimidazole-4-carboxamides (potent PARP inhibitors). By starting with the regiopure monoamide, medicinal chemists avoid regioisomer contamination in the final benzimidazole core, ensuring high-fidelity structure-activity relationship (SAR) data during oncology drug discovery [1].
The compound serves as a highly reliable precursor for complex fused-ring systems, including heterocycle-fused naphthoquinones used in hyperproliferation assays. The guaranteed regiochemistry of the 2-carbamoyl position ensures that subsequent ring-closure reactions proceed predictably, avoiding the generation of unwanted 5-amino or 6-amino structural isomers during multi-step syntheses [2].
Isoindoline cores are prevalent in immunomodulatory drugs (iMiDs) and anti-inflammatory agents. Procuring 2-carbamoyl-3-nitrobenzoic acid streamlines the synthesis of highly substituted isoindolin-1-ones by providing a pre-installed, regiochemically pure amide-acid motif, significantly reducing the cycle time for library generation compared to starting from raw phthalic anhydrides[3].